Home > Products > Building Blocks P12112 > 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid - 1439824-88-0

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid

Catalog Number: EVT-1719957
CAS Number: 1439824-88-0
Molecular Formula: C11H12ClN5O3
Molecular Weight: 297.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid is a synthetic organic compound that belongs to the purine family, characterized by its unique structure and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its chemical formula is C11H12ClN5O3\text{C}_{11}\text{H}_{12}\text{ClN}_{5}\text{O}_{3} and it features a chloro substituent at the second position, a methyl group at the ninth position, and a morpholino group at the sixth position.

Source

The compound can be synthesized through various chemical methods and is available from multiple chemical suppliers. It is often used in research settings for its biological properties and potential therapeutic applications .

Classification

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid falls under the classification of heterocyclic compounds, specifically purines. It possesses both aromatic and aliphatic characteristics due to its complex structure, which includes a carboxylic acid functional group.

Synthesis Analysis

Methods

The synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid can be achieved through several methods, including:

  1. One-Step Synthesis: This method involves direct reactions that yield the target compound efficiently. The use of specific reagents allows for the formation of the purine structure with minimal steps.
  2. Multi-Step Synthesis: This approach may involve intermediate compounds, where various reactions are performed sequentially to build the desired structure. Each step requires careful optimization to ensure high yield and purity.

Technical Details

The synthesis typically requires controlled conditions such as temperature, pH, and reaction time, along with appropriate solvents and catalysts to facilitate the reactions. The choice of starting materials can significantly affect the efficiency of the synthesis.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: 273.7 g/mol
  • Melting Point: Not extensively documented but expected to be moderate based on similar compounds.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating further functionalization.
  2. Acid-base Reactions: The carboxylic acid group can engage in proton transfer reactions, influencing solubility and reactivity.

Technical Details

These reactions are often conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as chromatography are typically employed to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid primarily involves its interaction with biological targets within cells:

  1. Inhibition of Viral Replication: The compound may interfere with viral RNA synthesis by mimicking nucleotides, thus preventing viral replication.
  2. Anticancer Activity: It could inhibit specific enzymes involved in cellular proliferation or induce apoptosis in cancer cells.

Data

Research indicates that similar compounds exhibit significant activity against various viruses and cancer cell lines, suggesting potential therapeutic benefits for this compound as well .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases or acids; care must be taken during handling.

Relevant data includes:

  • pKa Values: Indicative of acidity; important for understanding solubility and reactivity in biological systems.
Applications

Scientific Uses

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid has several important applications in scientific research:

  1. Antiviral Research: Investigated for its ability to inhibit viral infections.
  2. Cancer Therapy Development: Studied for potential use as an anticancer agent due to its structural similarity to known chemotherapeutics.
  3. Biochemical Studies: Used as a tool compound in studies related to nucleic acid metabolism and enzyme inhibition.

This compound represents a valuable asset in pharmaceutical research, with ongoing studies likely to uncover more about its mechanisms and applications in medicine .

Medicinal Chemistry and Rational Drug Design

Structural Analogs of Purine-Based Kinase Inhibitors: Insights from Morpholino-Functionalized Scaffolds

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid (C₁₁H₁₂ClN₅O₃; MW: 297.70 g/mol) exemplifies advanced purine scaffold engineering for kinase inhibition. Its core structure features three critical domains:

  • A chloro substituent at C2 enhancing electrophilic reactivity for nucleophilic displacement reactions.
  • A N-methyl group at position 9 preventing undesired glycosylation and improving metabolic stability.
  • A morpholino ring at C6 occupying the ribose-binding pocket of kinases, with the C8 carboxylic acid enabling salt formation for solubility optimization [2] [6].

This architecture aligns with purine-based kinase inhibitors like PI3K-targeting compounds (e.g., WO2016157074A1), where morpholino groups serve as bioisosteres of ribose hydroxyls. The planar purine ring enables π-stacking in hydrophobic kinase pockets, while the morpholino’s conformational flexibility adapts to variant ATP-binding site geometries [5] [6]. As shown in Table 1, strategic substitutions at C2, C6, and C8 modulate target specificity and physicochemical properties.

Table 1: Structural Features of Key Morpholino-Purine Analogs

CompoundC2 SubstituentC6 SubstituentC8 Functional GroupKinase Target
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acidChloroMorpholinoCarboxylic acidNek2/PI3K
6-Cyclohexylmethoxy-2-arylaminopurineAlkoxyAryl aminoHCDK2
(E)-6-(2-(Azepan-1-yl)vinyl)-N-phenylpurin-2-amineVinyl-azepaneAryl aminoHNek2 (IC₅₀: 0.27 µM)
2-(2-Chloro-6-morpholino-9H-purin-9-yl)acetic acidChloroMorpholinoAcetic acidUndisclosed

Computational Modeling of ATP-Binding Pocket Interactions in Serine/Threonine Kinases

Molecular docking studies reveal that 2-chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid binds the ATP-site of Nek2 (PDB: 2WQA) via three key interactions:

  • H-bond network: The purine N1 and N7 atoms form hydrogen bonds with hinge residue Glu-87 (bond length: 2.8 Å) and Cys-89 (3.0 Å), mimicking ATP’s adenine recognition [6] [8].
  • Morpholino positioning: The morpholine oxygen engages in water-mediated H-bonds with Lys-37 and Asp-93, stabilizing the glycine-rich loop conformation.
  • C8-carboxylate role: The ionized carboxylic acid at physiological pH forms a salt bridge with Arg-9 in the Nek2 catalytic cleft (distance: 3.2 Å), a interaction absent in CDK2 due to steric occlusion by Phe-82 [6] [8].

Free energy perturbation calculations demonstrate a ΔG binding of -9.8 kcal/mol for Nek2 versus -7.2 kcal/mol for CDK2, explaining the 10-fold selectivity observed experimentally. The chloro group’s electrostatic potential (-0.32 e) complements the hydrophobic subpocket lined by Val-18, Ala-39, and Leu-142, reducing desolvation penalties upon binding [6].

Table 2: Computed Binding Parameters for Nek2 vs. CDK2

ParameterNek2CDK2Basis for Selectivity
H-bond Energy (kcal/mol)-3.2-1.8Stronger hinge residue engagement
Hydrophobic Contribution-4.1-3.9Optimal chloro group positioning
Electrostatic Energy-2.5-1.5Salt bridge with Arg-9 (Nek2 only)
ΔG binding (kcal/mol)-9.8-7.2Favorable binding landscape

Role of 6-Morpholino Substituents in Enhancing Selectivity for Nek2 Over CDK2

The 6-morpholino group confers kinome selectivity by exploiting topological differences between Nek2 and CDK2:

  • In Nek2, the morpholine oxygen (PSA: 12.4 Ų) accesses a solvent-exposed region near Asp-93, forming water-bridged H-bonds without steric clash. The chair conformation of morpholine fits the 290 ų hydrophobic cavity dominated by aliphatic residues (Val-18, Ala-39) [2] [8].
  • In CDK2, Phe-82’s bulky side chain (volume: 135 ų) forces suboptimal morpholine positioning, increasing torsional strain energy by 3.6 kcal/mol. This disrupts H-bonding with Glu-81 and reduces residence time by 15-fold compared to Nek2 [6] [8].

SAR data from WO2016157074A1 confirm that replacing morpholino with smaller heterocycles (e.g., piperidine) diminishes Nek2 inhibition (IC₅₀ shift from 0.62 µM to >10 µM), while bulkier groups (2,6-dimethylmorpholine) enhance CDK2 off-target activity. The morpholino’s balanced hydrophilicity (clogP: 1.2) also optimizes cell permeability, as evidenced by 85% cellular uptake in HeLa tumor models [5] [6].

Table 3: Selectivity Profiles of 6-Substituted Purines

C6 SubstituentNek2 IC₅₀ (µM)CDK2 IC₅₀ (µM)Selectivity Ratio (CDK2/Nek2)
Morpholino0.627.011.3
Piperidine10.525.12.4
4-Methylpiperazin-1-yl1.83.92.2
2,6-Dimethylmorpholin-4-yl0.891.21.3

Hybridization Strategies for Dual-Targeting Inhibitors: Integrating Morpholino and Carboxylic Acid Moieties

The C8-carboxylic acid in 2-chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid enables two strategic hybridization approaches:

  • Prodrug synthesis: Esterification (e.g., ethyl ester prodrugs) increases logD by 1.8 units, enhancing membrane permeability. Intracellular esterases regenerate the active acid, achieving 3-fold higher tumor exposure in xenograft models [4] [6].
  • Conjugation to secondary pharmacophores: Amide coupling with targeted warheads (e.g., HSP90 inhibitors or EGFR binders) yields bifunctional inhibitors. For example, linkage to a pyrazolopyrimidine via a polyethylene glycol spacer produces hybrids with simultaneous PI3K/Nek2 inhibition (IC₅₀: PI3Kα = 0.13 µM; Nek2 = 0.29 µM) [5] [10].

Patent WO2016157074A1 demonstrates that such hybrids leverage synergistic pathways: PI3K inhibition blocks Akt activation while Nek2 targeting induces centrosome amplification errors, causing mitotic catastrophe in leukemia cells (95% growth inhibition at 1 µM) [5]. The carboxylic acid additionally enables salt formation (e.g., sodium, lysine) for intravenous formulation, addressing solubility limitations (<0.1 mg/mL in water) of non-carboxylated analogs [4] [6].

Table 4: Hybrid Inhibitors Derived from C8-Carboxylic Acid Functionalization

Hybrid StructureSynthetic ApproachTarget ProfileCellular Potency
Ethyl ester prodrugFischer esterificationNek2 (IC₅₀: 0.58 µM)GI₅₀ (HeLa): 2.1 µM
PI3Kα/Nek2 bispecific inhibitorAmide couplingPI3Kα IC₅₀: 0.13 µM; Nek2 IC₅₀: 0.29 µMApoptosis induction: 85%
Lysine saltSalt formationImproved aqueous solubility (12 mg/mL)Bioavailability: 78%

Properties

CAS Number

1439824-88-0

Product Name

2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid

IUPAC Name

2-chloro-9-methyl-6-morpholin-4-ylpurine-8-carboxylic acid

Molecular Formula

C11H12ClN5O3

Molecular Weight

297.7 g/mol

InChI

InChI=1S/C11H12ClN5O3/c1-16-7-6(13-9(16)10(18)19)8(15-11(12)14-7)17-2-4-20-5-3-17/h2-5H2,1H3,(H,18,19)

InChI Key

KUIXXXFPEHNDBS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)Cl)N3CCOCC3)N=C1C(=O)O

Canonical SMILES

CN1C2=C(C(=NC(=N2)Cl)N3CCOCC3)N=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.